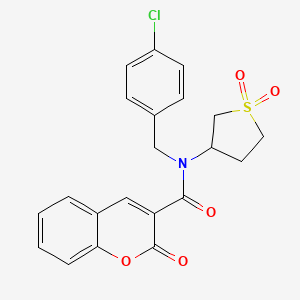

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Systematic Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 577996-09-9, providing a unique identifier for database searches and regulatory documentation. The molecular structure can be deconstructed into several key components: the 2-oxo-2H-chromene core serving as the primary scaffold, the 3-carboxamide functional group providing the connection point for substituents, the 4-chlorobenzyl group attached to the nitrogen atom, and the 1,1-dioxidotetrahydrothiophen-3-yl moiety forming the secondary nitrogen substituent.

The chromene backbone, also known as 2H-1-benzopyran, consists of a benzene ring fused to a six-membered heterocyclic ring containing one oxygen atom. The 2-oxo designation indicates the presence of a carbonyl group at position 2 of the chromene ring, converting the basic chromene structure into a lactone-type arrangement. This structural modification significantly influences the compound's chemical reactivity and potential biological activity patterns. The carboxamide group at position 3 serves as a crucial pharmacophore, as carboxamide functionalities are frequently associated with enhanced binding affinity to biological targets and improved metabolic stability compared to their corresponding carboxylic acid precursors.

The 4-chlorobenzyl substituent introduces an aromatic halogenated moiety that can participate in halogen bonding interactions and modulate the compound's lipophilicity profile. Chlorine substitution at the para position of the benzyl group represents a common medicinal chemistry strategy for optimizing pharmacokinetic properties and enhancing target selectivity. The 1,1-dioxidotetrahydrothiophen-3-yl group adds a saturated five-membered sulfur-containing heterocycle with two oxygen atoms bonded to the sulfur center, creating a sulfone functional group that can influence the molecule's polarity and hydrogen bonding capacity.

Table 1: Structural and Physical Properties of this compound

Historical Context of Discovery and Initial Characterization

The development of this compound emerged from the broader historical context of chromene and chromone research that began in the 19th century. The foundational chemistry of coumarin, the parent compound of the chromene family, was first established when coumarin was synthesized in 1868 by English chemist William Henry Perkin. This early synthetic achievement marked the beginning of systematic investigations into benzopyrone derivatives and their potential applications in both industrial and medicinal contexts.

The specific synthetic methodology for chromone-3-carboxamides, which directly relates to the target compound's preparation, was developed through decades of research into heterocyclic chemistry. Modern synthetic approaches to chromone-3-carboxamides typically employ the Vilsmeier-Haack formylation reaction as a key step, where corresponding 2-hydroxyacetophenones are subjected to formylation conditions to generate chromone-3-carbaldehydes. These intermediate aldehydes are subsequently oxidized to produce chromone-3-carboxylic acids, which serve as precursors for carboxamide formation through treatment with thionyl chloride to generate acid chlorides, followed by amidation reactions with appropriate amines in the presence of triethylamine.

The integration of dioxidotetrahydrothiophene moieties into chromene scaffolds represents a more recent development in medicinal chemistry, reflecting the growing understanding of sulfur-containing heterocycles as valuable pharmacophoric elements. The inclusion of chlorinated benzyl substituents follows established medicinal chemistry principles where halogenation patterns are systematically explored to optimize compound properties. The specific combination of these structural elements in this compound represents contemporary efforts to create novel chemical entities with enhanced therapeutic potential through rational drug design approaches.

Table 2: Historical Development Timeline of Related Chromene Chemistry

Structural-Relationship Analysis Within Coumarin Derivatives

This compound belongs to an extensive family of coumarin-related derivatives that share the fundamental benzopyrone structural framework. Coumarin itself, systematically named 2H-chromen-2-one, represents the simplest member of this chemical class and serves as the structural foundation for numerous derivatives. The relationship between the target compound and coumarin involves the transformation of the basic lactone structure into a more complex carboxamide-substituted derivative with additional heterocyclic substituents.

Comparative analysis with related compounds reveals significant structural diversity within the chromene-3-carboxamide subfamily. For instance, N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide shares the dioxidotetrahydrothiophene moiety but differs in the benzyl substitution pattern and carboxamide positioning. Similarly, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide demonstrates how methoxy substitution on the benzyl group influences the overall molecular profile while maintaining the core structural architecture.

The structural relationship extends to simpler chromene-3-carboxamide derivatives such as 2-oxo-N-phenyl-2H-chromene-3-carboxamide, which lacks the complex substituent pattern but retains the essential chromene-carboxamide core. These comparisons highlight how the target compound represents a sophisticated elaboration of the basic chromene-carboxamide template through the systematic incorporation of additional pharmacophoric elements. The presence of both halogenated aromatic systems and sulfur-containing heterocycles positions this compound within the broader context of hybrid molecules designed to combine multiple bioactive motifs.

The chromone class, represented by compounds such as those described in systematic studies of chromone-3-carboxamides, demonstrates the versatility of the benzopyrone scaffold in accommodating diverse substituent patterns. Chromone derivatives exhibit a wide range of biological activities including antioxidant, antiviral, anti-inflammatory, antibacterial, antitumor, and tyrosine kinase inhibition properties. This broad spectrum of activities suggests that the structural modifications present in this compound may confer unique biological properties that distinguish it from simpler coumarin derivatives.

Table 3: Structural Comparison of Related Chromene-3-carboxamide Derivatives

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO5S/c22-16-7-5-14(6-8-16)12-23(17-9-10-29(26,27)13-17)20(24)18-11-15-3-1-2-4-19(15)28-21(18)25/h1-8,11,17H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMVVKWNWCVVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks a chlorobenzyl halide.

Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of a thiol with an appropriate electrophile, followed by oxidation to form the sulfone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

Reduction: Reduction reactions can target the carbonyl groups in the chromene and carboxamide moieties.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide may exhibit bioactivity, such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential bioactivity makes it a candidate for drug development. Its ability to interact with various biological targets could be harnessed to treat diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as:

Uniqueness

What sets this compound apart is the combination of the chlorobenzyl and dioxidotetrahydrothiophenyl groups, which may confer unique chemical reactivity and biological activity not seen in simpler chromene derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a chlorobenzyl group and a dioxidotetrahydrothiophen moiety, suggests significant biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : C19H19ClN2O6S

- Molecular Weight : 438.88 g/mol

Structural Features

The compound features several functional groups that may influence its biological activity:

- Chlorobenzyl Group : Enhances lipophilicity and may influence receptor binding.

- Dioxidotetrahydrothiophen Moiety : Potentially involved in redox reactions.

- Chromene Backbone : Known for various biological activities including antioxidant properties.

Preliminary studies indicate that this compound may interact with specific enzymes or receptors, modulating their activity. The mechanism likely involves:

- Enzyme Inhibition : The compound may inhibit enzymes such as amine oxidases, which are crucial in neurotransmitter metabolism .

- Receptor Interaction : Binding to various receptors could alter signaling pathways related to inflammation and cancer progression.

Table 1: Potential Enzyme Targets

| Enzyme Target | Role in Biological Processes |

|---|---|

| Amine Oxidase A | Metabolism of neurotransmitters |

| Amine Oxidase B | Degradation of biogenic amines |

| Cyclooxygenase (COX) | Involved in inflammatory responses |

| Lipoxygenase | Mediates leukotriene synthesis |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound's potential to inhibit COX enzymes suggests it may possess anti-inflammatory properties. In vitro studies have shown that related compounds can reduce inflammation markers in cell cultures .

Cytotoxicity Against Cancer Cells

Recent studies have evaluated the cytotoxic effects of structurally similar compounds on cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. These studies indicate that certain derivatives exhibit significant cytotoxicity, suggesting potential as anticancer agents .

Case Studies and Research Findings

- Study on Cholinesterase Inhibition :

- Molecular Docking Studies :

-

In Vivo Studies :

- Preliminary animal studies are necessary to confirm the efficacy and safety profile of this compound before advancing to clinical trials.

Q & A

Q. What are the critical steps and considerations for synthesizing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control : Optimal yields are achieved at 60–80°C for amide bond formation .

- Purification : Column chromatography or recrystallization ensures >95% purity .

- Catalysts : Bases like triethylamine facilitate coupling reactions .

Q. Which spectroscopic techniques are most reliable for structural validation?

A combination of methods is required:

- NMR spectroscopy : Confirms substituent connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfone (S=O) bands at ~1300 cm⁻¹ .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Cytotoxicity assays : Use MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2) via fluorometric assays .

- Solubility studies : Measure logP values to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Standardized protocols : Replicate assays with consistent cell lines, concentrations, and controls .

- Impurity analysis : Use HPLC to rule out byproducts affecting results .

- Dose-response validation : Perform multiple independent trials to confirm EC₅₀/IC₅₀ reproducibility .

Q. What strategies elucidate the compound’s mechanism of action in inflammatory pathways?

- Molecular docking : Model interactions with targets like NF-κB or TNF-α using AutoDock Vina .

- Western blotting : Quantify protein expression changes (e.g., IL-6, IL-1β) in LPS-stimulated macrophages .

- In vivo models : Use murine collagen-induced arthritis to assess efficacy and toxicity .

Q. How does structural modification of the benzyl group alter pharmacokinetic properties?

- SAR studies : Compare analogs with substituents (e.g., -OCH₃, -NO₂) to evaluate:

- Lipophilicity : LogP changes via shake-flask method .

- Metabolic stability : Microsomal incubation assays (e.g., t₁/₂ in liver microsomes) .

- Binding affinity : Surface plasmon resonance (SPR) for target engagement .

Q. What advanced techniques optimize synthetic routes for scale-up?

- Flow chemistry : Enhances reproducibility and reduces reaction times for intermediates .

- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., temperature, stoichiometry) .

- Green chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Key Notes

- Use PubChem or ChEMBL for structural and bioactivity data validation.

- For unresolved contradictions, consult crystallographic data (e.g., Cambridge Structural Database) to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.